N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves complex reactions, often leading to the discovery of potent cell cycle inhibitors with significant antitumor activities. Such compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown promising results in clinical trials due to their ability to disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines (Owa et al., 2002). These studies provide a foundation for understanding the synthesis pathways that could be applied to N1-(3-hydroxypropyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-(2-phenylethyl)glycinamide.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, particularly those with antitumor activities, is crucial for their biological function. High-density oligonucleotide microarray analysis has been used to characterize these compounds, revealing essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002). Understanding the molecular structure of N1-(3-hydroxypropyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-(2-phenylethyl)glycinamide can similarly inform its potential biological targets and mechanisms of action.
Chemical Reactions and Properties
Sulfonamide compounds engage in a variety of chemical reactions, contributing to their broad spectrum of biological activities. The synthesis and reactions of similar compounds provide insights into the potential reactivity and applications of N1-(3-hydroxypropyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-(2-phenylethyl)glycinamide. For example, the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride demonstrates the reactivity of sulfonamide compounds in forming glycosides (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility and phase behavior, can significantly affect their application and effectiveness. Studies on zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s have shown that the spacer group separating the cationic and anionic moieties can modulate solubility in water and aqueous salt solutions, indicating the importance of molecular design in determining physical properties (Hildebrand et al., 2016).
properties
IUPAC Name |
N-(3-hydroxypropyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-27-18-8-10-19(11-9-18)28(25,26)22(16-20(24)21-13-5-15-23)14-12-17-6-3-2-4-7-17/h2-4,6-11,23H,5,12-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRXHZUHKBTUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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